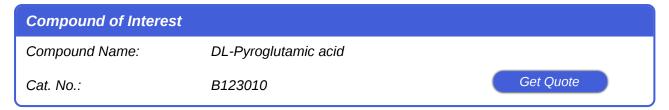


Application Notes and Protocols for NMR-Based Identification of Pyroglutamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamate (pGlu) is a common post-translational modification (PTM) found in proteins, including many biopharmaceutical products like monoclonal antibodies (mAbs). It is formed through the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1][2] This modification can impact the protein's charge, stability, and efficacy, making its identification and quantification a critical aspect of biopharmaceutical characterization and quality control.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for the unambiguous identification and quantification of pyroglutamate in intact proteins.[2][3] Unlike mass spectrometry, which can sometimes face ambiguity with isobaric modifications, 2D NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, provide unique and characteristic signals for pGlu, allowing for its definitive identification even in complex biological matrices.[5]

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of pyroglutamate using NMR spectroscopy.

Data Presentation: Characteristic NMR Chemical Shifts of Pyroglutamate



The identification of pyroglutamate by NMR is based on its unique set of proton (¹H) and carbon (¹³C) chemical shifts, which are distinct from those of the 20 common amino acids.[2] The following table summarizes the random coil chemical shifts for pyroglutamate observed under denaturing conditions, which simplifies the NMR spectrum by eliminating confounding structural effects.

Atom	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Ηα	4.38	60.5
нβ	2.20, 2.55	31.2
Ну	2.45	30.1
Cα	-	60.5
Сβ	-	31.2
Су	-	30.1
Сδ	-	181.5
C'	-	178.9

Table 1: ¹H and ¹³C random coil chemical shifts of pyroglutamate in a denatured state (7 M urea, pH 2.3). Data sourced from Schubert et al., 2019.[3][6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of Pyroglutamate in Monoclonal Antibodies

This protocol describes the denaturation of a monoclonal antibody sample for NMR analysis, which is crucial for obtaining high-resolution spectra where the characteristic pyroglutamate signals can be clearly observed.

Materials:



- · Monoclonal antibody (mAb) sample
- Urea-d4 (deuterated urea)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Deionized water (ddH₂O)
- D₂O (Deuterium oxide)
- pH meter and calibration standards
- Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
- NMR tubes

Procedure:

- Buffer Exchange:
 - If the mAb is in a formulation buffer, exchange it into ddH₂O using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).
 - Repeat the buffer exchange process at least three times to ensure complete removal of the original buffer components.
 - Concentrate the mAb sample to the desired concentration (typically 10-30 mg/mL).
- Denaturation:
 - Prepare a 7 M urea-d₄ solution in a mixture of 90% H₂O and 10% D₂O.
 - Dissolve the buffer-exchanged and concentrated mAb sample in the 7 M urea-d₄ solution.
 - Adjust the pH of the sample to 2.3 using small aliquots of HCl or NaOH. This acidic pH enhances denaturation and slows down hydrogen exchange.
- Reduction (Optional but Recommended):



- Add TCEP to a final concentration of 10 mM to reduce disulfide bonds, which further aids in complete denaturation.
- Incubate the sample at 60°C for 15 minutes.
- Final Sample Preparation:
 - Transfer the denatured mAb sample into a high-quality NMR tube.
 - Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2silapentane-5-sulfonic acid (DSS), for accurate referencing of the NMR spectra.

Protocol 2: Acquisition of 2D ¹H-¹³C HSQC NMR Spectra

The 2D ¹H-¹³C HSQC experiment is the cornerstone for identifying pyroglutamate. It correlates the chemical shifts of protons with their directly attached carbon atoms, generating a unique fingerprint for each amino acid, including pGlu.

NMR Spectrometer and Parameters:

- Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryogenic probe is recommended for optimal sensitivity and resolution.
- Experiment: A standard sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetgpsisp2 on Bruker instruments).
- Temperature: 298 K (25°C).
- ¹H Spectral Width (sw): 12-16 ppm, centered around 4.7 ppm.
- ¹³C Spectral Width (sw1): 80-100 ppm, centered to cover the aliphatic carbon region (e.g., 40-50 ppm).
- Number of Scans (ns): 16-64 scans per increment, depending on the sample concentration.
- Number of Increments (ni): 256-512 increments in the ¹³C dimension.
- Recycle Delay (d1): 1.5-2.0 seconds.



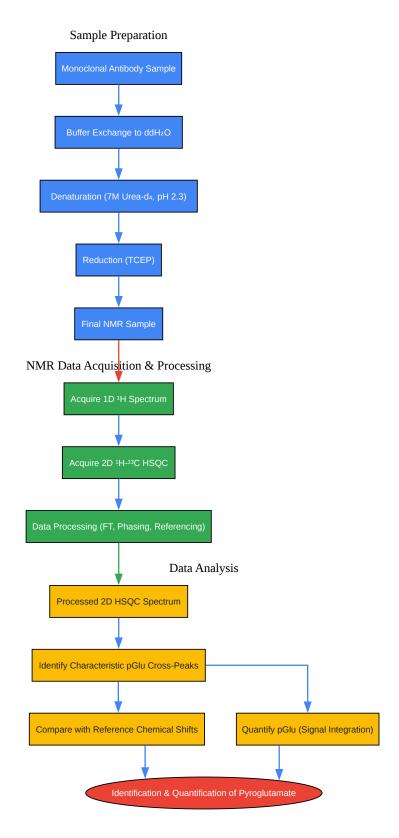
¹JCH Coupling Constant: Set to an average value of 145 Hz.

Procedure:

- Spectrometer Setup:
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Lock the spectrometer on the D₂O signal.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Load the 2D ¹H-¹³C HSQC experiment with the parameters listed above.
 - Acquire the data. The total experiment time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.
- · Data Processing:
 - Apply a squared sine-bell window function in both dimensions.
 - Perform a two-dimensional Fourier transform.
 - Phase correct the spectrum.
 - Reference the spectrum using the DSS signal (0 ppm for both ¹H and ¹³C).
- Data Analysis:
 - Identify the characteristic cross-peak for the pyroglutamate Cβ-Hβ correlation. The Hβ
 protons of pyroglutamate have a unique downfield shift compared to the Hβ protons of
 glutamine and glutamic acid, making this region of the HSQC spectrum particularly
 diagnostic.
 - Compare the observed chemical shifts with the reference values in Table 1 to confirm the presence of pyroglutamate.



Mandatory Visualizations



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Caption: Experimental workflow for pyroglutamate identification.

Pyroglutamate Formation N-terminal Glutamine N-terminal Glutamic Acid **Intramolecular Cyclization** Pyroglutamate NMR Identification Unique ¹H and ¹³C Chemical Shifts Characteristic Cross-Peak in 2D HSQC Unambiguous Identification

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Caption: Logical relationship for pyroglutamate identification.

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